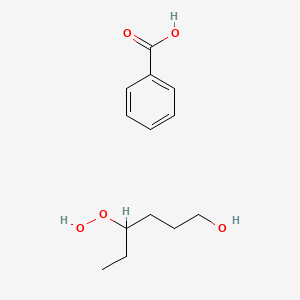
L-Lysylglycyl-L-asparaginyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysylglycyl-L-asparaginyl-L-lysine is a tetrapeptide composed of the amino acids lysine, glycine, asparagine, and lysine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzyme function, and structural support.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysylglycyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, typically catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur on the amino acid side chains, particularly on lysine residues.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Reagents like carbodiimides for coupling reactions.
Major Products
Hydrolysis: Produces individual amino acids or shorter peptide fragments.
Oxidation: Forms oxidized derivatives of the peptide.
Reduction: Restores the original peptide structure from oxidized forms.
Substitution: Generates modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Lysylglycyl-L-asparaginyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Lysylglycyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors to influence cellular processes like proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparaginyl-L-lysine: A dipeptide with similar amino acid composition but shorter chain length.
L-Lysyl-L-asparaginyl-L-lysine: A tripeptide with one less glycine residue.
L-Glycyl-L-asparaginyl-L-lysine: Another tripeptide with a different sequence.
Uniqueness
L-Lysylglycyl-L-asparaginyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.
Eigenschaften
CAS-Nummer |
827017-22-1 |
|---|---|
Molekularformel |
C18H35N7O6 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N7O6/c19-7-3-1-5-11(21)16(28)23-10-15(27)24-13(9-14(22)26)17(29)25-12(18(30)31)6-2-4-8-20/h11-13H,1-10,19-21H2,(H2,22,26)(H,23,28)(H,24,27)(H,25,29)(H,30,31)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
QQESYAQQVQNBDD-AVGNSLFASA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


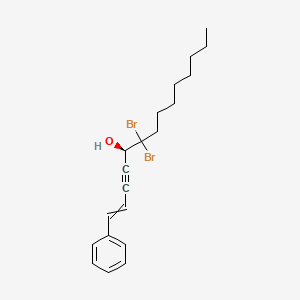
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
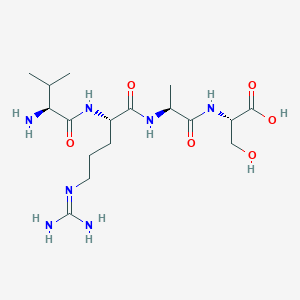
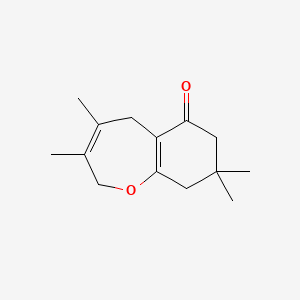

![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
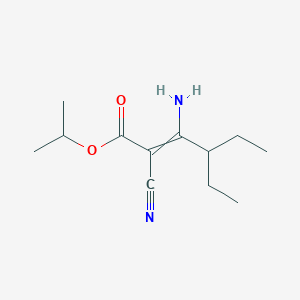
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)

